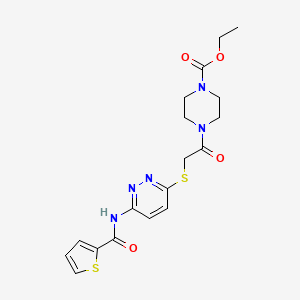

Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893993-14-1) is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group. The molecule is further functionalized via a thioacetyl linker to a pyridazine ring, which is modified at the 6-position with a thiophene-2-carboxamido moiety. This structure integrates multiple pharmacophoric elements: the piperazine ring (common in bioactive molecules), a thioether bridge (enhancing metabolic stability), and heteroaromatic systems (pyridazine and thiophene) that may influence electronic properties and binding interactions .

Properties

IUPAC Name |

ethyl 4-[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(24)12-29-15-6-5-14(20-21-15)19-17(25)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZSBNNJZCRTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamido group. This is followed by the introduction of the pyridazin-3-ylthio moiety and subsequent acylation with piperazine-1-carboxylate. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is studied for its interactions with biological macromolecules. It may serve as a probe to understand cellular processes or as a precursor for bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Thioether Linkages and Heterocyclic Substituents

The target compound shares structural homology with several piperazine-based analogs, differing primarily in substituents and linkage chemistry.

Table 1: Key Structural Analog Comparisons

Key Observations :

- Linker Chemistry : The thioacetyl bridge in the target compound contrasts with the ketone linker in MK41 (), which may influence conformational flexibility and metabolic stability .

- Piperazine Functionalization : The ethyl carboxylate group in the target compound differs from tert-butyl carbamates (e.g., ) or aryl substituents (e.g., 1202770-39-5), affecting lipophilicity and bioavailability .

Key Observations :

Conformational and Electronic Properties

- Piperazine Conformation: notes that piperazine rings adopt chair conformations in carboxamide derivatives, which may stabilize the target compound’s structure .

- Thiophene vs. Furan : Thiophene’s electron-rich aromatic system enhances π-stacking interactions compared to furan, a consideration in drug design .

Biological Activity

Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, with a CAS number of 1021107-46-9, is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 435.5 g/mol. The structure features a piperazine ring, thiophene moiety, and pyridazine derivatives, which are known to contribute to diverse biological activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiophene and pyridazine rings enhances its ability to modulate biological pathways, making it a candidate for therapeutic applications.

Biological Activities

1. Anticancer Activity:

Research indicates that compounds containing thiophene and pyridazine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. Studies have highlighted the effectiveness of these compounds against various cancer cell lines, including breast and liver cancer cells .

2. Antimicrobial Activity:

Thiophene-based compounds have been reported to possess antimicrobial properties. This compound may exhibit similar activities against both Gram-positive and Gram-negative bacteria. Preliminary evaluations suggest that modifications in the thiophene structure significantly influence the antibacterial potency .

3. Anticonvulsant Activity:

Some related compounds have demonstrated anticonvulsant effects in animal models. The structure's ability to cross the blood-brain barrier is crucial for its potential use in treating seizure disorders. Investigations into structure-activity relationships (SAR) suggest that specific substitutions on the piperazine and thiophene rings can enhance anticonvulsant efficacy .

Case Studies

A series of studies have been conducted to evaluate the biological activity of similar compounds:

| Study | Compound | Activity Observed | Model |

|---|---|---|---|

| Thiazole Derivatives | Anticancer | HepG2 Cell Line | |

| Pyridazine Analogues | Anticonvulsant | PTZ-Induced Seizures | |

| Thiophene Compounds | Antimicrobial | Disk Diffusion Assay |

These studies collectively indicate that structural modifications can significantly impact biological activity, suggesting potential avenues for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate?

- Methodology :

- Step 1 : Start with functionalized pyridazine derivatives (e.g., 6-aminopyridazin-3-yl intermediates) and thiophene-2-carboxylic acid. Use coupling reagents like EDC/HOAt for amide bond formation .

- Step 2 : Introduce the thioacetyl group via nucleophilic substitution with mercaptoacetic acid derivatives under basic conditions (e.g., NaH in THF) .

- Step 3 : Piperazine carboxylation using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Employ reversed-phase column chromatography (RP-HPLC) with gradients of acetonitrile/water + 0.1% TFA to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirm regiochemistry of the pyridazine and piperazine rings via and NMR (e.g., δ 3.39–4.05 ppm for piperazine protons) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ = 504.2) and purity (>95%) using electrospray ionization .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) to rule out residual solvents or byproducts .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (Category 2A hazards) .

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the ester and carboxamide groups .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration to avoid toxic fumes (e.g., SO, NO) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Approach :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for thioacetyl group addition, identifying energy barriers and solvent effects .

- Machine Learning : Train models on analogous piperazine-thiophene systems to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

- Validation : Cross-check computational predictions with small-scale experiments (e.g., 10 mg batches) using Design of Experiments (DoE) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Assess rotational barriers in the piperazine ring using variable-temperature NMR to explain anomalous peak splitting .

- Impurity Analysis : Run high-resolution MS to detect trace byproducts (e.g., unreacted pyridazine intermediates) .

- X-ray Crystallography : Confirm solid-state conformation if solution-phase data remains ambiguous .

Q. What strategies improve the compound’s stability under biological assay conditions?

- Stabilization Techniques :

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent ester hydrolysis .

- Co-solvents : Add DMSO (≤1% v/v) to enhance solubility without denaturing enzymes .

- Light Protection : Store assay plates in amber containers to avoid photodegradation of the thiophene moiety .

Q. How can researchers design dose-response studies to evaluate target engagement?

- Experimental Design :

- Cell-Based Assays : Use HEK293T cells transfected with target receptors (e.g., GPCRs) and measure cAMP/IP1 accumulation via TR-FRET .

- Positive Controls : Include known inhibitors (e.g., forskolin for cAMP assays) to validate assay robustness .

- Data Analysis : Fit sigmoidal curves using GraphPad Prism to calculate IC values; apply F-testing to compare Hill slopes for mechanism-of-action insights .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

Table 2 : Common Impurities and Mitigation Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted Pyridazine | Incomplete coupling | Silica gel chromatography (EtOAc/hexane) |

| Ethyl Ester Hydrolysate | Moisture exposure | Lyophilization post-synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.